molecular formula C12H17N B1637266 2-(3-Methylphenyl)piperidine CAS No. 227768-91-4

2-(3-Methylphenyl)piperidine

Cat. No.: B1637266
CAS No.: 227768-91-4
M. Wt: 175.27 g/mol
InChI Key: YKFXSWPGGIAPSM-UHFFFAOYSA-N
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Description

2-(3-Methylphenyl)piperidine is an organic compound that belongs to the class of piperidine derivatives. Piperidine is a six-membered heterocyclic amine with one nitrogen atom. The compound this compound features a piperidine ring substituted at the second position with a 3-methylphenyl group. This structural motif is significant in medicinal chemistry due to its presence in various pharmacologically active compounds.

Biochemical Analysis

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(3-Methylphenyl)piperidine typically involves the reaction of 3-methylbenzyl chloride with piperidine in the presence of a base such as sodium hydroxide. The reaction proceeds via nucleophilic substitution, where the chloride is replaced by the piperidine ring.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Catalysts and solvents are chosen to maximize efficiency and minimize environmental impact.

Chemical Reactions Analysis

Types of Reactions: 2-(3-Methylphenyl)piperidine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can lead to the formation of secondary amines.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic ring or the piperidine nitrogen.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) can be used.

    Reduction: Lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.

    Substitution: Halogenating agents like bromine or chlorine for electrophilic substitution; alkyl halides for nucleophilic substitution.

Major Products:

    Oxidation: N-oxides of this compound.

    Reduction: Secondary amines.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

2-(3-Methylphenyl)piperidine has diverse applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Studied for its potential interactions with biological targets.

    Medicine: Investigated for its pharmacological properties, including potential use as a therapeutic agent.

    Industry: Utilized in the production of fine chemicals and pharmaceuticals.

Comparison with Similar Compounds

    Piperidine: The parent compound, a simple six-membered ring with one nitrogen atom.

    3-Methylpiperidine: A piperidine derivative with a methyl group at the third position.

    Phenylpiperidine: A piperidine ring substituted with a phenyl group.

Uniqueness: 2-(3-Methylphenyl)piperidine is unique due to the presence of both a 3-methylphenyl group and a piperidine ring. This combination imparts distinct chemical and pharmacological properties, making it valuable in various research and industrial applications.

Properties

IUPAC Name

2-(3-methylphenyl)piperidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17N/c1-10-5-4-6-11(9-10)12-7-2-3-8-13-12/h4-6,9,12-13H,2-3,7-8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YKFXSWPGGIAPSM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)C2CCCCN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

175.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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